5-Isopropyl-2-methylbenzenamine hydrochloride
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Overview
Description
5-Isopropyl-2-methylaniline hydrochloride is an aromatic amine compound. It is a derivative of aniline, characterized by the presence of an isopropyl group at the 5-position and a methyl group at the 2-position on the benzene ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-2-methylaniline hydrochloride typically involves the nitration of an appropriate precursor, followed by reduction and subsequent amination. One common method is the Friedel-Crafts acylation of benzene derivatives, followed by nitration and reduction to introduce the amine group .
Industrial Production Methods
Industrial production often employs catalytic hydrogenation of nitro compounds or the use of Grignard reagents to introduce the desired substituents on the benzene ring. These methods are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-2-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Isopropyl-2-methylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of high-performance polymers and resins
Mechanism of Action
The mechanism of action of 5-isopropyl-2-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or altering the conformation of the target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound, with a simpler structure lacking the isopropyl and methyl groups.
N-Methylaniline: Similar structure but with a methyl group attached to the nitrogen atom.
2,4-Dimethylaniline: Contains two methyl groups on the benzene ring but lacks the isopropyl group
Uniqueness
5-Isopropyl-2-methylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other aniline derivatives may not be suitable .
Properties
Molecular Formula |
C10H16ClN |
---|---|
Molecular Weight |
185.69 g/mol |
IUPAC Name |
2-methyl-5-propan-2-ylaniline;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-7(2)9-5-4-8(3)10(11)6-9;/h4-7H,11H2,1-3H3;1H |
InChI Key |
IUJPLOUUOZHEFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)N.Cl |
Origin of Product |
United States |
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